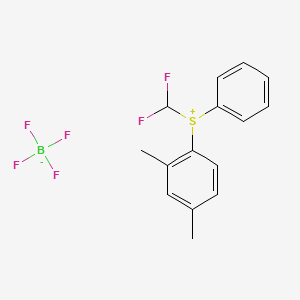
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H15BF6S It is known for its unique structure, which includes a sulfonium center bonded to a difluoromethyl group, a 2,4-dimethylphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of thiophenol with difluoromethylating agents. One common method includes the following steps :
Formation of Intermediate: Thiophenol is reacted with sodium hydroxide and difluorochloromethane (HCF2Cl) in tetrahydrofuran (THF) at room temperature. This results in the formation of an intermediate compound.
Oxidation: The intermediate is then oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at -20°C.
Formation of Sulfonium Salt: The oxidized intermediate is treated with tetrafluoroboric acid (HBF4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate has several scientific research applications:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins, through difluoromethylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that require difluoromethyl groups for enhanced bioactivity and stability.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate exerts its effects involves the transfer of the difluoromethyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The molecular targets and pathways involved include carbon, oxygen, nitrogen, and sulfur atoms in the target molecules .
類似化合物との比較
Similar Compounds
Some compounds similar to (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate include:
- (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate
- (Perfluoroethyl)diphenylsulfonium Trifluoromethanesulfonate
Uniqueness
What sets this compound apart is its specific combination of substituents, which provides unique reactivity and selectivity in difluoromethylation reactions. This makes it a valuable reagent in synthetic chemistry and various research applications .
特性
分子式 |
C15H15BF6S |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
difluoromethyl-(2,4-dimethylphenyl)-phenylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F2S.BF4/c1-11-8-9-14(12(2)10-11)18(15(16)17)13-6-4-3-5-7-13;2-1(3,4)5/h3-10,15H,1-2H3;/q+1;-1 |
InChIキー |
YUDFUAZHRMKRMY-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](C2=CC=CC=C2)C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


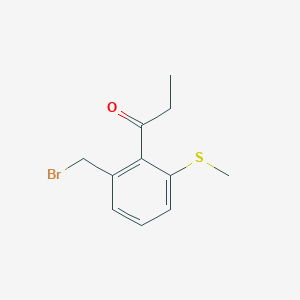
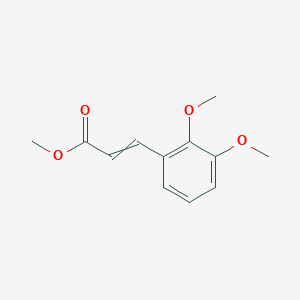
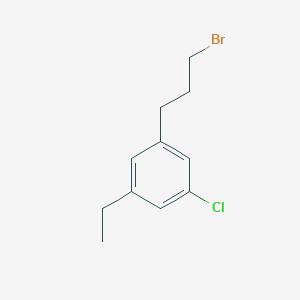
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)
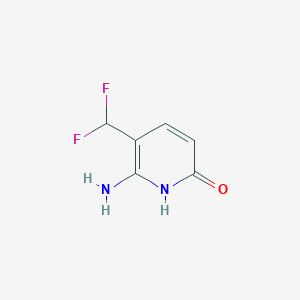
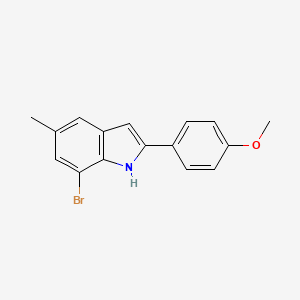
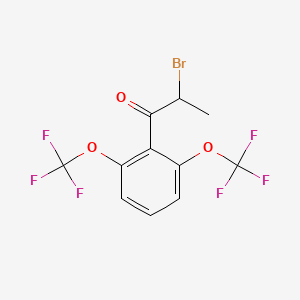
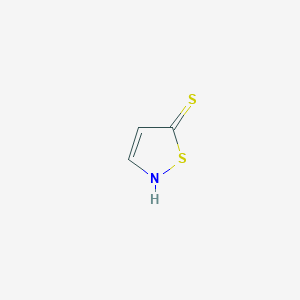
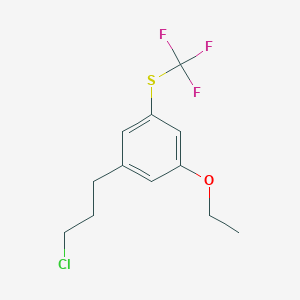
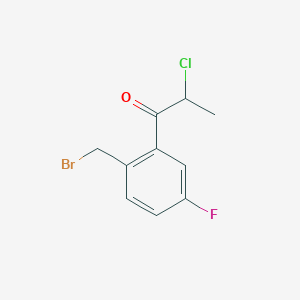
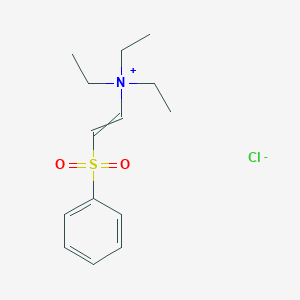
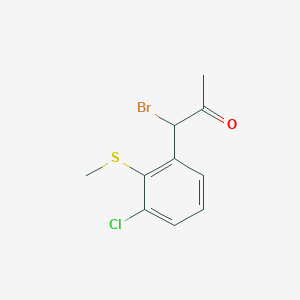
![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
